Bonellin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bonellin, also known as this compound, is a useful research compound. Its molecular formula is C31H34N4O4 and its molecular weight is 526.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 298888. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biological and Pharmacological Applications

Antimicrobial Properties

Bonellin has been studied for its potential antimicrobial effects. Research indicates that it exhibits activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes, which warrants further investigation for therapeutic applications in combating antibiotic-resistant bacteria .

Neuroprotective Effects

Studies have shown that this compound may possess neuroprotective properties. It has been demonstrated to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease . These findings are significant as they open avenues for developing novel neuroprotective drugs.

Ecological and Conservation Applications

Role in Ecosystem Dynamics

this compound's ecological role extends to its impact on marine ecosystems. As a bioactive compound, it influences predator-prey interactions within its habitat. Understanding these dynamics is crucial for conservation efforts aimed at preserving biodiversity in marine environments where Bonellia viridis is prevalent .

Conservation Strategies for Bonelli's Eagle

While not directly related to this compound itself, the conservation of Bonelli's eagle (Aquila fasciata) serves as an illustrative case study in applying ecological research findings to real-world conservation strategies. The reintroduction programs for this species highlight the importance of understanding species interactions and habitat requirements, which can be informed by studies on compounds like this compound that affect ecological balance .

Case Studies and Research Findings

化学反応の分析

Structural Basis for Reactivity

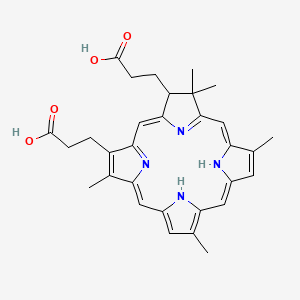

Bonellin’s core structure is a chlorin macrocycle with novel substituents, including conjugated double bonds and peripheral functional groups (e.g., ester or ketone moieties) that influence its reactivity . Unlike chlorophyll, it lacks a magnesium center, which alters its redox behavior and interaction with light.

Photochemical Reactions

This compound acts as a photosensitizer due to its extended π-system, generating reactive oxygen species (ROS) under light exposure. This property is critical to its biological role in Bonellia viridis:

-

Singlet Oxygen Generation :

This compound+hν→This compound∗→This compound†+O2→1O2

Upon irradiation (λ = 400–600 nm), this compound transitions to an excited triplet state, transferring energy to molecular oxygen (O2) to produce cytotoxic singlet oxygen (1O2) . This reaction is pivotal in the organism’s defense mechanisms. -

Photodegradation :

Prolonged UV exposure leads to this compound’s decomposition, likely via cleavage of the chlorin ring or oxidation of peripheral groups .

Acid-Base Reactivity

This compound’s ester groups undergo hydrolysis under alkaline conditions, yielding carboxylic acid derivatives . This reaction is pH-dependent and reversible under acidic conditions:

| Reaction Conditions | Products |

|---|---|

| Basic pH (NaOH/H₂O) | Carboxylic acid derivatives . |

| Acidic pH (HCl) | Re-esterification . |

Redox Behavior

The chlorin macrocycle participates in electron-transfer reactions:

-

Reduction :

this compound accepts electrons at the conjugated double bonds, forming reduced species (e.g., dihydrothis compound) . -

Oxidation :

Reaction with strong oxidants (e.g., H2O2) disrupts the macrocycle, yielding smaller aromatic fragments .

Biological Interactions

This compound’s physiological activity in Bonellia viridis involves selective binding to proteins or lipids, though specific biochemical pathways remain understudied. Its phototoxicity suggests potential applications in photodynamic therapy, but further research is needed to elucidate its molecular targets .

特性

IUPAC Name |

3-[18-(2-carboxyethyl)-3,3,7,12,17-pentamethyl-22,23-dihydro-2H-porphyrin-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N4O4/c1-16-10-20-13-25-18(3)21(6-8-29(36)37)26(34-25)14-27-22(7-9-30(38)39)31(4,5)28(35-27)15-24-17(2)11-19(33-24)12-23(16)32-20/h10-15,22,32-33H,6-9H2,1-5H3,(H,36,37)(H,38,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVJNMVWRHHIGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(C(C(=N5)C=C1N2)(C)C)CCC(=O)O)CCC(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。